8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
8-bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FN2/c1-8-4-11(16)14-18-13(7-19(14)6-8)9-2-3-10(15)12(17)5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQUEZVGZNFPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C3=CC(=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of H-Imidazo[1,2-a]pyridine
The synthesis begins with H-imidazo[1,2-a]pyridine (1a) , which undergoes Friedel-Crafts acylation using propanoic anhydride (2a) in the presence of AlCl₃ as a catalyst. This reaction is conducted under microwave irradiation at 100°C for 20 minutes in a solvent-free system, yielding 1-(H-imidazo[1,2-a]pyridin-3-yl)propan-1-one (3a) with a 48% yield. Microwave irradiation enhances reaction efficiency by enabling rapid heating and reducing side reactions.
α-Bromination of the Acylated Intermediate
The ketone intermediate (3a) is brominated at the α-position using bromine (Br₂) in a mixture of diethyl ether and dichloromethane at 0°C to room temperature. After 30 minutes, 2-bromo-1-(H-imidazo[1,2-a]pyridin-3-yl)propan-1-one (4a) is isolated as a pale brown solid with a 46% yield. This step is critical for introducing the bromine substituent necessary for subsequent Suzuki coupling.
Alkylation and Cyclization-Oxidation to Form the Quinoxaline Core
Alkylation with N-Boc-Phenylene Diamine
The brominated compound (4a) reacts with tert-butyl 2-amino-4-bromophenylcarbamate (10a) in acetonitrile using triethylamine as a base. Heating at 80°C for 12 hours facilitates alkylation, forming a secondary amine intermediate.
Cyclization-Oxidation Under Acidic Conditions
Trifluoroacetic acid (TFA) is added to the alkylated product, inducing cyclization-oxidation at 85°C for 5 hours. This step generates 6-bromo-3-(H-imidazo[1,2-a]pyridin-3-yl-methyl)quinoxaline (5a) with a 56% yield. The quinoxaline core is pivotal for coordinating with biological targets like PI3Kα.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
Coupling with 4-Fluorophenylboronic Acid
The quinoxaline intermediate (5a) undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid (6a) in a mixture of isopropanol and water. Using PdCl₂(dppf)·DCM as a catalyst, tert-butylamine as a base, and sodium carbonate as a co-catalyst, the reaction proceeds at 100°C for 16 hours. This step introduces the 4-bromo-3-fluorophenyl group, yielding the final product with a 40% yield.
Optimization of Coupling Conditions
Key parameters affecting yield include:
-
Catalyst loading : 2–5 mol% PdCl₂(dppf)·DCM maximizes conversion.
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Solvent system : A 1:1 ratio of isopropanol to water improves solubility of both organic and inorganic components.
-
Temperature : Reactions below 90°C result in incomplete conversion, while temperatures above 110°C promote decomposition.
Alternative Route: Electrophilic Aromatic Substitution
Direct Bromination of the Imidazo[1,2-a]pyridine Skeleton
An alternative method involves sequential electrophilic bromination of a pre-functionalized imidazo[1,2-a]pyridine derivative. Using N-bromosuccinimide (NBS) in dichloromethane at −10°C, bromine is introduced at the 8-position. Subsequent fluorination via halogen exchange with KF in DMF yields the 3-fluorophenyl moiety.
Challenges in Regioselectivity
This route faces regioselectivity issues, as bromination may occur at competing positions (e.g., 2- or 6-positions). Density functional theory (DFT) calculations suggest that electron-donating groups at the 6-methyl position direct bromination to the 8-position due to increased electron density.
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance reproducibility. For example, the Friedel-Crafts acylation step achieves 98% conversion in 5 minutes under turbulent flow conditions (Re = 4,500).
Purification Techniques
-
Recrystallization : The final product is purified using ethanol/water mixtures (3:1 v/v), achieving >99% purity.
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Column Chromatography : Silica gel (60–120 mesh) with 1% methanol/dichloromethane eluent removes unreacted boronic acid.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | Friedel-Crafts, Bromination, Suzuki | 40 | 99 | Moderate |
| Electrophilic | Sequential Bromination/Fluorination | 35 | 95 | High |
| Continuous Flow | Friedel-Crafts in Flow Reactor | 52 | 99.5 | High |
Mechanistic Insights and Kinetic Studies
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in the Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine exhibit significant anticancer properties. The imidazopyridine scaffold is known for its ability to inhibit various kinases involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, indicating potential as a lead compound for further development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features contribute to its effectiveness against a range of bacterial strains.
- Case Study : In vitro assays revealed that this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | High (specific values vary) |
| Stability | Moderate under ambient conditions |
Dye-Sensitized Solar Cells (DSSCs)
The compound can serve as a dye in DSSCs, enhancing light absorption and conversion efficiency.
- Case Study : Research published in Advanced Materials highlighted the use of imidazopyridine derivatives in DSSCs, showing improved energy conversion efficiencies compared to traditional dyes .
Synthesis and Development
The synthesis of this compound involves multiple steps, including bromination and methylation processes. Efficient synthesis routes are crucial for scaling up production for research and commercial purposes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine with analogous derivatives:
Key Observations
Halogenation Effects: The 8-bromo substituent in the target compound differentiates it from analogs like 3n (), which lacks bromine at position 7. Bromine at position 8 may enhance electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) . The 3-fluoro group on the phenyl ring introduces electronic effects (e.g., increased electron-withdrawing character) compared to non-fluorinated analogs like 3n . This could modulate solubility or receptor binding in biological systems.
Methyl Group Positioning :
- The 6-methyl group in the target compound contrasts with 6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine (), where methyl is at position 8. Methyl at position 6 may reduce steric hindrance at the reactive 2-position, favoring derivatization.
The fluorinated phenyl group may improve metabolic stability compared to non-fluorinated analogs, as seen in other drug candidates where fluorine reduces oxidative degradation .
Synthetic Challenges :
- The target compound’s dual bromine atoms (core and phenyl) likely necessitate precise reaction conditions to avoid over-halogenation. Similar compounds (e.g., 6,8-dibromo derivatives) are synthesized via sequential halogenation steps .
Biological Activity
8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 384.04 g/mol. The compound features a complex imidazo[1,2-a]pyridine core substituted with bromine and fluorine atoms, which may influence its biological properties.
The biological activity of this compound has been investigated primarily for its potential as an anticancer agent. The presence of halogen atoms in its structure is known to enhance the interaction with biological targets, potentially increasing the compound's efficacy.
In Vitro Studies
Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound demonstrated an IC50 value in the low micromolar range for these cell lines, indicating strong antiproliferative effects.
Data Table: Cytotoxicity Results
In Vivo Studies
In vivo studies using mouse models have further supported the anticancer potential of this compound. Administration of the compound resulted in reduced tumor sizes compared to control groups.
Case Study: Tumor Growth Inhibition
A study involving xenograft models of breast cancer showed that treatment with this compound led to a significant reduction in tumor volume over a treatment period of four weeks.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
Safety Profile
Toxicological assessments reveal that while this compound shows promising anticancer activity, it also presents some cytotoxic effects on normal cells at higher concentrations. Therefore, careful dose optimization is essential for therapeutic use.
Hazard Statements
According to safety data sheets:
Q & A
Basic: How can the synthesis of 8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine be optimized for academic research?
Methodological Answer:
The synthesis typically involves halogenation and cross-coupling reactions. Key steps include:
- Bromination: Selective bromination at the 8-position of the imidazo[1,2-a]pyridine scaffold using NBS (N-bromosuccinimide) under radical initiation conditions (e.g., AIBN) to achieve regioselectivity .
- Suzuki-Miyaura Coupling: Introduction of the 4-bromo-3-fluorophenyl group via palladium-catalyzed coupling with a boronic acid derivative. Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O solvent) to improve yields .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the pure compound. Monitor reaction progress via TLC and confirm purity with HPLC (>95%) .
Critical Data:
- Yield improvement: Adjusting stoichiometry of brominating agents (1.2 equiv NBS) increases yield from 65% to 78% .
- Contradiction: Excessive Pd catalyst (>5 mol%) may lead to byproducts; optimize to 3 mol% .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns. Key signals:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 415.94 (calc. 415.96) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., bromine positions) using SHELX programs for structure refinement .
Advanced Tip: Compare experimental IR spectra (C-Br stretch ~550 cm⁻¹) with DFT-calculated vibrational modes to validate halogen placement .
Basic: How can researchers screen this compound for biological activity in vitro?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., FLT3) or GPCRs, as imidazo[1,2-a]pyridines often modulate these targets .
- Assay Design:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations near Km .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .
- Data Interpretation: Compare results with structurally similar compounds (e.g., 6-Bromo-8-fluoro derivatives) to identify SAR trends .
Critical Data:
- Contradiction: Fluorine at the 3-position (phenyl ring) may enhance membrane permeability but reduce solubility .
Advanced: What strategies address regioselectivity challenges during bromination of the imidazo[1,2-a]pyridine core?
Methodological Answer:
- Electronic Effects: Bromination favors the 8-position due to electron-deficient nature from the adjacent nitrogen atom. Use DFT calculations (e.g., Gaussian 16) to map electron density .
- Steric Guidance: Introduce bulky directing groups (e.g., methyl at 6-position) to block competing sites .
- Radical Trapping: Add TEMPO to suppress non-selective bromination pathways .
Case Study: Substituting NBS with CuBr₂ in DMF increases 8-bromo selectivity from 70% to 88% .
Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced potency?
Methodological Answer:
- Substituent Analysis:
- 4-Bromo-3-fluorophenyl: Critical for hydrophobic interactions with kinase ATP-binding pockets. Replace with electron-withdrawing groups (e.g., CF₃) to improve affinity .
- 6-Methyl Group: Enhances metabolic stability; replacing with ethyl reduces CYP3A4-mediated degradation .
- Bioisosteric Replacement: Substitute bromine with chlorine to maintain steric bulk while improving solubility .
Data-Driven Example: Analogues with 8-iodo substitution show 2-fold higher FLT3 inhibition (Ki = 12 nM vs. 25 nM for bromo) .
Advanced: What computational tools predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock into FLT3 kinase (PDB: 4XUF) to identify key interactions (e.g., halogen bonding with Glu661) .
- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) .
- Free Energy Calculations (MM-PBSA): Estimate ΔGbinding to rank derivatives .
Validation: Compare predicted binding poses with crystallographic data from SHELX-refined structures .
Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?
Methodological Answer:
- Animal Model: Use Sprague-Dawley rats (n=6) for IV/PO dosing (5 mg/kg). Collect plasma at 0.5, 1, 2, 4, 8, 24 h .
- Analytical Method: Quantify via LC-MS/MS (LOQ = 1 ng/mL). Monitor metabolites (e.g., debrominated species) .
- PK Parameters: Calculate t₁/₂, Cmax, and AUC. Optimize bioavailability using nanoformulations (e.g., liposomes) if oral absorption is poor .
Critical Challenge: High logP (~3.5) may limit aqueous solubility; use co-solvents (e.g., PEG 400) in dosing solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
